3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O3S/c1-2-8-26-14-21(30(28,29)16-7-5-6-15(23)11-16)22(27)17-12-18(24)20(13-19(17)26)25-9-3-4-10-25/h5-7,11-14H,2-4,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNCZBFZPNIYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Leimgruber-Batcho Method for 4(1H)-Quinolones
A modified Leimgruber-Batcho protocol achieves rapid cyclization (Scheme 1):
- Enamine formation : React o-nitroacetophenone derivatives with dimethylformamide dimethylacetal (DMF-DMA) at 100°C for 90 minutes.
- Reductive cyclization : Catalytic transfer hydrogenation (CTH) with 10% Pd/C and cyclohexene affords 4(1H)-quinolones in >85% yield.
Example :
| Starting Material | Product (Yield) | Conditions |
|---|---|---|
| o-Nitroacetophenone | 4(1H)-quinolone (87%) | DMF-DMA, 100°C; CTH, 3 h |
Gould-Jacobs Cyclization
Alternative routes employ β-keto esters and anilines under acidic conditions, though regioselectivity challenges limit utility for polysubstituted quinolines.
Functionalization of the Quinoline Core
Sulfonylation at Position 3
Ultrasound-assisted coupling in aqueous media enhances efficiency:
- Substrate : 3-Bromo-4(1H)-quinolone.
- Reagents : 3-Chlorophenylsulfonyl chloride, K₂SO₃, H₂O.
- Conditions : Ultrasonic bath (40 kHz, 60°C, 4 h).
- Yield : 92% (purity >98% after ethanol wash).
Mechanism : Radical-initiated SNAr pathway facilitated by ultrasonic cavitation.
Fluorination at Position 6
Electrophilic fluorination using Selectfluor®:
- Substrate : 6-Hydroxy intermediate.
- Reagents : Selectfluor®, CH₃CN/H₂O (4:1).
- Conditions : 80°C, 6 h.
- Yield : 68% (19F NMR: δ = -112 ppm vs CFCl₃).
N-Propylation at Position 1
Alkylation of secondary amine:
- Substrate : 1-Amino-3-((3-chlorophenyl)sulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one.
- Reagents : 1-Bromopropane, K₂CO₃, DMF.
- Conditions : 60°C, 8 h.
- Yield : 81% (HPLC purity: 99.2%).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The quinoline core can be reduced to form different derivatives.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound and HR308363 share the 3-chlorophenylsulfonyl group, but differ in their quinolinone substituents (pyrrolidinyl vs. fluorobenzyl). Compound 105 () diverges entirely, featuring a triazolo-thiadiazole core linked to naphthyloxy and piperazinyl groups, which correlate with its reported anticancer activity .
Molecular Weight and Lipophilicity: The molecular weights of the quinolinone analogs range from 448.94 to 463.86 g/mol, exceeding the traditional "500 g/mol" threshold often cited in drug-likeness guidelines. However, suggests that molecular weight alone is less critical than parameters like rotatable bonds and polar surface area for bioavailability . F418-0583 has a high logP (5.15), indicating significant lipophilicity, which may enhance membrane permeability but could also pose challenges for aqueous solubility .
This may reduce oral bioavailability if the value exceeds 140 Ų, as per . The propyl chain in the target compound adds 3 rotatable bonds, whereas F418-0583’s methylpiperidinyl and oxadiazole groups likely reduce flexibility, aligning with ’s emphasis on rigid structures for improved permeability .
Functional Implications
- Anticancer Potential: While the target compound lacks reported activity, Compound 105’s IC₅₀ of 0.8 μg/mL against HepG2 cells highlights the therapeutic relevance of quinolinone derivatives with heterocyclic appendages .
- Synthetic Accessibility : The sulfonyl group in the target compound and HR308363 may complicate synthesis compared to the oxadiazole in F418-0583 , which can be formed via cyclization reactions .
Q & A
Basic: What are the established synthetic routes for this compound, and which spectroscopic methods are critical for structural validation?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the quinoline core via cyclization reactions.
- Step 2: Sulfonation at the 3-position using 3-chlorobenzenesulfonyl chloride under anhydrous conditions.
- Step 3: Fluorination at the 6-position via electrophilic substitution.
- Step 4: Alkylation (propyl group) at the 1-position and pyrrolidine substitution at the 7-position using nucleophilic aromatic substitution .
Structural validation relies on:
- NMR (¹H/¹³C): To confirm substituent positions and purity.
- FT-IR: To validate sulfonyl (SO₂, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups.
- Mass Spectrometry (MS): For molecular weight confirmation .
Advanced: How can reaction conditions be optimized to improve yield during the sulfonation step?
Answer:
Key parameters for sulfonation optimization:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions (e.g., over-sulfonation) |
| Solvent | Dichloromethane | Enhances sulfonyl chloride reactivity |
| Catalyst | Pyridine | Neutralizes HCl byproduct, driving reaction completion |
Methodological Tip: Use HPLC to monitor intermediate purity before proceeding to fluorination .
Basic: What in vitro assays are used to evaluate the anticancer potential of this compound?
Answer:
Common assays include:
- Kinase Inhibition Assays: Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.
- Cell Viability Assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis Studies: Flow cytometry with Annexin V/PI staining .
Advanced: How do computational methods like DFT elucidate interaction mechanisms with biological targets?
Answer:
- Density Functional Theory (DFT): Predicts electron density distribution to identify reactive sites (e.g., sulfonyl group’s electrophilic character) .
- Molecular Docking: Simulates binding poses with targets (e.g., kinases). For example, the pyrrolidine group may form hydrogen bonds with ATP-binding pockets .
Case Study: A structurally analogous quinoline derivative showed 20% higher binding affinity to VEGFR-2 after DFT-guided substituent modification .
Advanced: How should researchers address discrepancies in reported biological activity data?
Answer:
Common Sources of Contradiction:
- Purity Variability: Impurities >2% (detected via HPLC) can skew bioactivity .
- Assay Conditions: Differences in cell culture media (e.g., serum concentration) may alter IC₅₀ values .
Resolution Strategy:
Replicate studies under standardized conditions (e.g., CLSI guidelines).
Compare structural analogs (e.g., piperidine vs. pyrrolidine substituents) to isolate substituent effects .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal Stability: Degrades above 40°C (TGA/DSC data).
- Photostability: Protect from UV light; sulfonyl groups are prone to photolytic cleavage.
- Solubility: Stable in DMSO (≥6 months at -20°C) but hydrolyzes in aqueous buffers (pH >8) .
Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?
Answer:
- Prodrug Design: Esterify the carbonyl group to improve membrane permeability.
- Nanoparticle Encapsulation: Use PLGA nanoparticles for sustained release (e.g., 80% release over 72 hours) .
- Co-solvents: Employ Cremophor EL or cyclodextrins to enhance aqueous solubility .
Basic: How does the substitution pattern (e.g., propyl vs. methyl at N1) influence bioactivity?
Answer:
| Substituent | Effect on Activity | Source |
|---|---|---|
| Propyl (N1) | ↑ Lipophilicity → Enhanced cellular uptake | |
| Pyrrolidine (C7) | ↑ H-bond donor capacity → Stronger kinase binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
